molecular formula C18H16Cl2N2O3S B2613767 (Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005989-02-5

(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2613767
CAS No.: 1005989-02-5
M. Wt: 411.3
InChI Key: XHACAYBQASQKQT-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 4. The benzamide moiety is substituted with 2,5-dichloro groups, and the Z-configuration of the imine bond is critical for its stereoelectronic properties.

Properties

IUPAC Name

2,5-dichloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-24-8-7-22-15-6-4-12(25-2)10-16(15)26-18(22)21-17(23)13-9-11(19)3-5-14(13)20/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHACAYBQASQKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound categorized under benzamides. This compound exhibits potential biological activities due to its unique structural features, which include dichloro and methoxy substituents that enhance its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against multiple cancer cell lines. The compound's effectiveness is often compared to established anticancer agents like doxorubicin and etoposide.
CompoundCell LineIC50 (µM)
This compoundMCF-74.8
DoxorubicinMCF-70.1
EtoposideMCF-70.5
  • Antimicrobial Activity : The compound has shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency.
Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

The biological effects of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors or signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Recent research has highlighted the compound's potential in treating specific cancers and infections:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives of benzothiazole exhibited significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at low concentrations .
  • Antibacterial Efficacy : Research demonstrated that this compound showed remarkable activity against Gram-positive strains, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Analysis

The target compound’s benzo[d]thiazole scaffold is shared with several analogs, but substituent patterns and electronic properties vary significantly:

Compound Name Core Structure Key Substituents Configuration Notable Properties/Activity
(Z)-2,5-Dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Target) Benzo[d]thiazol-2(3H)-ylidene 6-methoxy, 3-(2-methoxyethyl), 2,5-dichlorobenzamide Z High lipophilicity (Cl, OMe)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) Benzodithiazine 1,1-dioxide 6-chloro, 7-methyl, hydrazine - IR: SO₂ (1345, 1155 cm⁻¹)
I8: 2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Benzo[d]thiazol-2(3H)-ylidene + quinolinium 4-fluorostyryl, 3-methyl, iodide counterion E/E Cationic, potential DNA intercalator
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) Benzo[e]thiazine 1,1-dioxide 3-dimethylamino - Synthesized via sulfamoyl chloride cyclization

Key Observations:

  • Electronic Effects : The target compound’s dichlorobenzamide and methoxy groups enhance electron-withdrawing and donating effects, respectively, compared to sulfonyl-containing analogs (e.g., Compound 2) .
  • Stereochemistry: The Z-configuration in the target compound may enforce a planar geometry, contrasting with E-configurations in quinolinium derivatives (e.g., I8), which adopt extended conformations .
  • Solubility : Sulfonyl and cationic groups in analogs (e.g., Compound 2, I8) improve aqueous solubility, whereas the target compound’s lipophilic Cl and OMe substituents suggest membrane permeability advantages .

Spectroscopic and Physical Properties

  • IR/NMR Trends: The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) and aryl Cl substituents (C-Cl ~550 cm⁻¹) contrast with the SO₂ stretches (1345, 1155 cm⁻¹) in Compound 2 . Quinolinium derivatives (e.g., I8) exhibit strong C=N⁺ stretches (~1600 cm⁻¹) and aromatic proton shifts (δ 7.8–8.2 ppm) .
  • Melting Points : Compound 2 decomposes at 271–272°C , suggesting higher thermal stability than the target compound (data unavailable), likely due to its sulfonyl groups.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structural resemblance to quinolinium derivatives (e.g., I8) implies possible intercalation or kinase inhibition activity, but empirical studies are needed .
  • Synthetic Optimization : ’s use of sodium acetate and thiosemicarbazide could inform the synthesis of the target’s hydrazine-related intermediates.
  • Stereochemical Impact : The Z-configuration’s role in bioactivity remains unexplored compared to E-isomers in published analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.